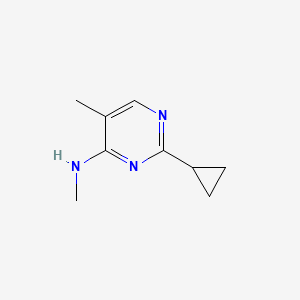
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a piperidine ring substituted with ethyl and dimethyl groups, as well as an aldehyde functional group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylpiperidine and ethylating agents.
Ethylation: The piperidine ring is ethylated at the 1-position using ethylating agents under controlled conditions.
Oxidation: The resulting intermediate undergoes oxidation to introduce the aldehyde functional group at the 4-position. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo substitution reactions, where the ethyl or dimethyl groups are replaced with other functional groups using appropriate reagents.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or Schiff bases when reacted with primary amines.
Scientific Research Applications
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioethers. These reactions are crucial in various biochemical processes and synthetic pathways .
Comparison with Similar Compounds
1-Ethyl-2,6-dimethylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:
2,6-Dimethylpiperidine-4-carbaldehyde: Lacks the ethyl group at the 1-position, resulting in different reactivity and applications.
1-Ethyl-2,6-dimethylpiperidine-4-methanol: Contains a hydroxyl group instead of an aldehyde, leading to different chemical behavior and uses.
1-Ethyl-2,6-dimethylpiperidine-4-carboxylic acid:
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C10H19NO/c1-4-11-8(2)5-10(7-12)6-9(11)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
HVADCOLGZQIWQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CC(CC1C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)

![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)


![(2E)-3-[3,5-dimethoxy-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B13178958.png)

![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)

![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)


